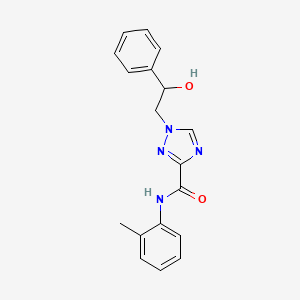
1-(2-羟基-2-苯乙基)-N-(2-甲基苯基)-1H-1,2,4-三唑-3-甲酰胺
货号 B2422019
CAS 编号:
2108489-33-2
分子量: 322.368
InChI 键: GGMKKBARYKPBRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HPTC and has been studied extensively for its biochemical and physiological effects.
科学研究应用
抗惊厥性质
- 三唑衍生物,包括与 1-(2-羟基-2-苯乙基)-N-(2-甲基苯基)-1H-1,2,4-三唑-3-甲酰胺结构相关的化合物,表现出有价值的药理特性,特别是抗惊厥活性。这些化合物在治疗癫痫和相关的紧张和激动状态方面具有潜在应用 (Shelton, 1981).
抗癌应用
- 某些基于 1,2,4-三唑核苷的核苷,如 1-((2-羟基乙氧基)甲基)-5-(苯硫基)-1H-1,2,4-三唑-3-甲酰胺,已被合成并显示出抗癌特性。这些化合物在癌症研究领域具有重要意义,尤其是在开发新的抗癌药物方面 (Lei et al., 2014).
分子构象和堆积
- 对类似三唑甲酰胺的研究,例如 (S)-1-芳基-N-(1-羟基-3-苯基丙烷-2-基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺,重点关注它们的分子构象和堆积,由分子间和分子内氢键稳定。这项研究对于理解药物设计中的分子相互作用非常重要 (Shen et al., 2013).
生物成像应用
- 基于三唑的荧光探针,例如衍生自 4-((2-羟基萘-1-基)亚甲基氨基)-3-苯基-1H-1,2,4-三唑-5(4H)-硫酮的探针,被开发用于选择性和灵敏地检测 Zn2+ 离子。这些探针用于细胞内生物成像,表现出良好的细胞渗透性和生物相容性 (Iniya et al., 2014).
化学合成和结构分析
- 1-[(2-羟基-1-(羟甲基)乙氧基)甲基]-1,2,4-三唑-3-和 5-甲酰胺的合成研究促进了有机化学合成方法的发展。这些研究包括详细的结构分析和确认,这对于药物开发非常重要 (Lin & Liu, 1984).
催化和表面活性
- 羟基苯并三唑衍生物,包括与 1-(2-羟基-2-苯乙基)-N-(2-甲基苯基)-1H-1,2,4-三唑-3-甲酰胺相关的衍生物,已被合成并检查其在各种化学反应中的催化活性。这些化合物在表面化学和催化中得到应用 (Bhattacharya & Kumar, 2005).
金属配合物形成和配体设计
- 对基于双(羟基苯基)-1H-1,2,4-三唑的配体的研究考察了它们的金属配合物形成和质子化特性。此类研究为配位化学领域和金属配合物新配体的设计做出了贡献 (Stucky et al., 2008).
属性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-5-6-10-15(13)20-18(24)17-19-12-22(21-17)11-16(23)14-8-3-2-4-9-14/h2-10,12,16,23H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMKKBARYKPBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![(E)-N-benzyl-2-cyano-3-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-3-(2-methoxyanilino)prop-2-enamide](/img/structure/B2421939.png)
![[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct](/img/structure/B2421940.png)
![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2421941.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)
![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)
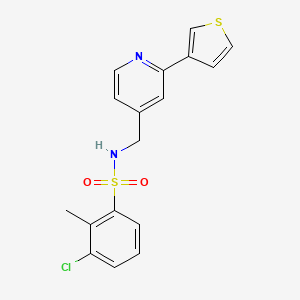
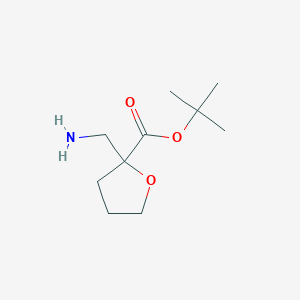
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)
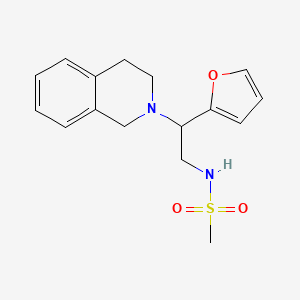

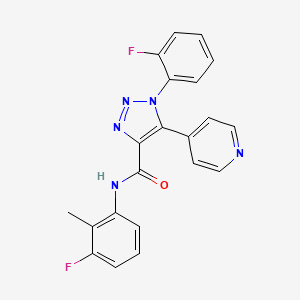
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)